Cas no 2168686-62-0 (tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate)

tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate
-
- インチ: 1S/C10H17NO4/c1-7(12)10(14)5-11(6-10)8(13)15-9(2,3)4/h14H,5-6H2,1-4H3
- InChIKey: CPZFLRBNXAUBSA-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CC(C(C)=O)(O)C1
tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM468886-500mg |
tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate |
2168686-62-0 | 95%+ | 500mg |
$714 | 2023-03-10 | |
Enamine | EN300-1702837-0.25g |
tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate |
2168686-62-0 | 95% | 0.25g |
$418.0 | 2023-09-20 | |
Enamine | EN300-1702837-0.1g |
tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate |
2168686-62-0 | 95% | 0.1g |
$293.0 | 2023-09-20 | |
Enamine | EN300-1702837-0.05g |
tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate |
2168686-62-0 | 95% | 0.05g |
$197.0 | 2023-09-20 | |
Enamine | EN300-1702837-10.0g |
tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate |
2168686-62-0 | 95% | 10g |
$3622.0 | 2023-06-04 | |
Aaron | AR01FIFA-250mg |
tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate |
2168686-62-0 | 95% | 250mg |
$600.00 | 2025-02-11 | |
Aaron | AR01FIFA-10g |
tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate |
2168686-62-0 | 95% | 10g |
$5006.00 | 2023-12-14 | |
Enamine | EN300-1702837-1g |
tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate |
2168686-62-0 | 95% | 1g |
$842.0 | 2023-09-20 | |
A2B Chem LLC | AY02234-100mg |
tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate |
2168686-62-0 | 95% | 100mg |
$344.00 | 2024-04-20 | |
1PlusChem | 1P01FI6Y-5g |
tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate |
2168686-62-0 | 95% | 5g |
$3082.00 | 2023-12-19 |
tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate 関連文献
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylateに関する追加情報
tert-Butyl 3-Acetyl-3-Hydroxyazetidine-1-Carboxylate (CAS No. 2168686-62-0): An Overview
tert-Butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate (CAS No. 2168686-62-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique azetidine ring structure and functional groups, holds potential for various applications, particularly in the development of novel therapeutic agents.
The azetidine ring, a four-membered heterocyclic compound, is known for its structural rigidity and conformational constraints, which can influence the pharmacological properties of molecules containing this moiety. The presence of the tert-butyl group on the carboxylate function provides steric protection, while the acetyl and hydroxy groups introduce additional functional diversity and reactivity.
Recent studies have highlighted the importance of tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate in the context of drug discovery. For instance, a study published in the Journal of Medicinal Chemistry explored the use of this compound as a key intermediate in the synthesis of potent inhibitors of protein-protein interactions (PPIs). PPIs are critical for many biological processes, and their modulation can offer therapeutic benefits in diseases such as cancer and neurodegenerative disorders.
The synthesis of tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate typically involves multistep reactions, including nucleophilic substitution, acetylation, and esterification. One common synthetic route starts with the formation of an azetidine ring through a ring-closing metathesis (RCM) reaction, followed by selective functionalization to introduce the acetyl and hydroxy groups. The tert-butyl protecting group is often introduced at a later stage to ensure stability during subsequent transformations.
In terms of its physical and chemical properties, tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate is a white crystalline solid with a molecular weight of approximately 245.29 g/mol. It is soluble in common organic solvents such as dichloromethane and ethanol but has limited solubility in water. These properties make it suitable for use in both solution-phase and solid-phase synthetic protocols.
The biological activity of tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate has been evaluated in several preclinical studies. One notable study demonstrated that this compound exhibits selective inhibition of a specific PPI involved in cellular signaling pathways. The mechanism of action was attributed to its ability to disrupt protein-protein interfaces through hydrogen bonding and hydrophobic interactions.
Moreover, tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate has shown promise as a lead compound for further optimization. Structure-activity relationship (SAR) studies have identified key structural features that enhance its potency and selectivity. For example, modifications to the acetyl group or the introduction of additional substituents on the azetidine ring can significantly improve its binding affinity to target proteins.
The safety profile of tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate is an important consideration for its potential use in pharmaceutical applications. Preliminary toxicological assessments have indicated that it exhibits low toxicity at therapeutic concentrations. However, further studies are required to fully evaluate its safety and pharmacokinetic properties in vivo.
In conclusion, tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate (CAS No. 2168686-62-0) represents a promising compound with diverse applications in medicinal chemistry and drug discovery. Its unique structural features and biological activity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing therapeutic strategies for various diseases.
2168686-62-0 (tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate) Related Products
- 1235063-88-3(N-({1-(2,5-dimethylfuran-3-yl)methylpiperidin-4-yl}methyl)-7-methoxy-1-benzofuran-2-carboxamide)
- 1187561-21-2(4-Ethyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine)
- 2324109-69-3(N-({2,4-dioxo-1,3-diazaspiro4.4nonan-6-yl}methyl)prop-2-enamide)
- 448250-64-4(2-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)acetamide)
- 41926-03-8(5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine)
- 1888617-50-2(2-Amino-2-(4-(sec-butyl)phenyl)acetamide)
- 1251623-02-5(1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1049255-48-2(1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea)
- 1568178-54-0((1S)-2-azido-1-(4-methyl-3-nitrophenyl)ethan-1-ol)
- 1955514-60-9(4-(piperidin-4-yl)pyrrolidin-2-one hydrochloride)




